![molecular formula C15H19N3OS B2824417 1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795085-30-1](/img/structure/B2824417.png)
1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Description
1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. It targets the protein Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.
Scientific Research Applications
Molecular Interactions and Complexation
Association and Complex Formation
The study by Ośmiałowski et al. (2013) investigates the association of N-(pyridin-2-yl),N'-substituted ureas, including tert-butyl variants, with substituted 2-amino-1,8-naphthyridines and benzoates. This research emphasizes the critical role of substituent effects and intramolecular hydrogen bonding in urea derivatives for complex formation. The breaking of intramolecular hydrogen bonds in urea derivatives was identified as a crucial step for complex formation, highlighting the importance of electronic repulsions and hydrogen bonding in the structural stability and reactivity of such compounds (Ośmiałowski et al., 2013).
Chemical Synthesis and Reactivity
Lithiation and Substitution Reactions
Smith et al. (2013) described the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related tert-butyl compounds, highlighting the regioselective reactions with various electrophiles. This method showcases the synthetic versatility of pyridine derivatives, allowing for the introduction of substituents in specific positions to achieve desired molecular architectures. The research underscores the utility of such compounds in synthetic chemistry for creating complex molecules with high yields (Smith et al., 2013).
Molecular Devices and Nonlinear Optics
Cyclodextrin Complexation and Molecular Devices
The study by Lock et al. (2004) explores the complexation of stilbene derivatives with cyclodextrins, forming binary complexes that function as molecular devices. This research demonstrates the potential of urea derivatives and their complexes in the design of molecular systems capable of photoisomerization, with implications for the development of advanced materials for nonlinear optical applications (Lock et al., 2004).
properties
IUPAC Name |
1-tert-butyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-8-11-6-13(9-16-7-11)12-4-5-20-10-12/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRVRTMFQZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea |
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